molecular formula C18H14N4O B11061007 8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide

8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide

Cat. No.: B11061007
M. Wt: 302.3 g/mol
InChI Key: OQVUEQVIIQWKCU-UHFFFAOYSA-N
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Description

8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide is a complex organic compound with a unique structure that combines elements of benzochromene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide typically involves multicomponent reactions. One common method involves the reaction of salicylaldehydes, malononitrile, and various CH-acids under specific conditions . The reaction is often catalyzed by mildly basic ionic liquids, such as 2-hydroxyethylammonium formate, and conducted under solvent-free conditions . The reaction conditions usually involve heating the mixture to around 80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential antimicrobial and antitumor activities. It has shown promise in inhibiting the growth of certain bacterial and cancer cell lines.

    Materials Science: The unique structure of this compound makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe in studying enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA replication in microbial or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,10-Diamino-7-methyl-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

13,15-diamino-11-methyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile

InChI

InChI=1S/C18H14N4O/c1-9-11-7-6-10-4-2-3-5-12(10)16(11)23-18-14(9)15(20)13(8-19)17(21)22-18/h2-7,9H,1H3,(H4,20,21,22)

InChI Key

OQVUEQVIIQWKCU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C3=CC=CC=C3C=C2)OC4=C1C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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